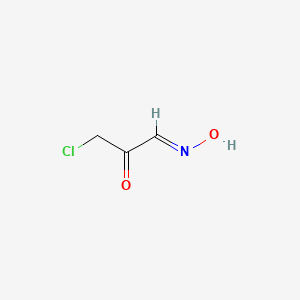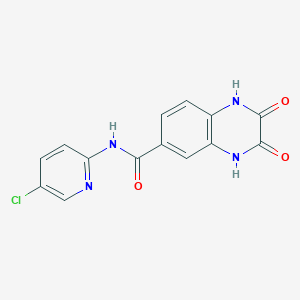
(3E)-1-chloro-3-hydroxyiminopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-1-chloro-3-hydroxyiminopropan-2-one is an organic compound with a unique structure that includes a chlorine atom, a hydroxyimino group, and a ketone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-chloro-3-hydroxyiminopropan-2-one typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method is the chlorination of 3-hydroxyiminopropan-2-one using thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
(3E)-1-chloro-3-hydroxyiminopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3E)-1-chloro-3-hydroxyiminopropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3E)-1-chloro-3-hydroxyiminopropan-2-one involves its reactive functional groups. The hydroxyimino group can form hydrogen bonds and interact with various biological targets, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
(3E)-1-chloro-3-hydroxyiminopropan-2-one: Unique due to its combination of chlorine and hydroxyimino groups.
1-chloro-2-propanone: Lacks the hydroxyimino group, making it less reactive in certain biological contexts.
3-hydroxyiminopropan-2-one:
Uniqueness
This compound is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C3H4ClNO2 |
|---|---|
分子量 |
121.52 g/mol |
IUPAC名 |
(3E)-1-chloro-3-hydroxyiminopropan-2-one |
InChI |
InChI=1S/C3H4ClNO2/c4-1-3(6)2-5-7/h2,7H,1H2/b5-2+ |
InChIキー |
ZKZZLGBUKOYGKT-GORDUTHDSA-N |
異性体SMILES |
C(C(=O)/C=N/O)Cl |
正規SMILES |
C(C(=O)C=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)




![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)



